

Cross-Reactivity of Metoprolol Immunoassays with its Metabolites: A Comparative Guide

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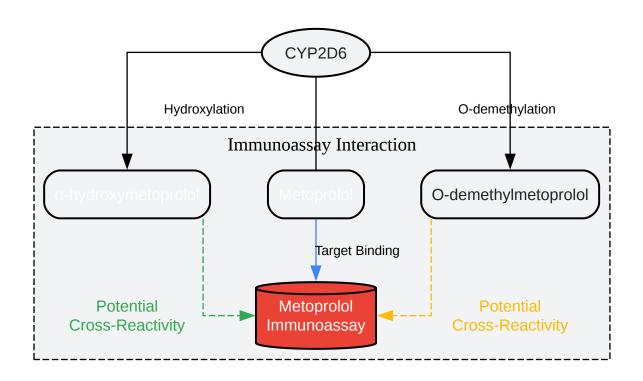
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of metoprolol's primary metabolites, α-hydroxymetoprolol and O-demethylmetoprolol, in the context of immunoassays. Understanding the potential for cross-reactivity is crucial for the accurate quantification of metoprolol in biological samples, as interference from its metabolites can lead to overestimated results. This can have significant implications in both clinical monitoring and research settings.

Metoprolol Metabolism and Potential for Immunoassay Interference

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. The two major phase I metabolites are α -hydroxymetoprolol and O-demethylmetoprolol. While α -hydroxymetoprolol has some pharmacological activity, it is less potent than the parent drug. O-demethylmetoprolol is considered inactive. Due to structural similarities between metoprolol and its metabolites, antibodies used in immunoassays intended to detect metoprolol may also bind to these metabolites, leading to inaccurate measurements.







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